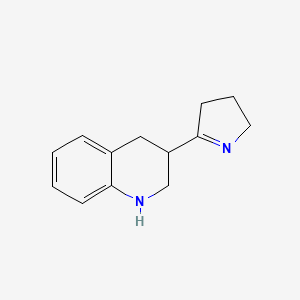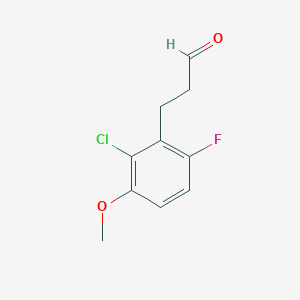![molecular formula C12H16N2O6 B15146700 Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used as an intermediate in pharmaceutical and chemical synthesis due to its stability and reactivity. The presence of both oxygen and nitrogen atoms within the spirocyclic framework makes it a versatile building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction forms the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The final step involves treating the intermediate with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate involves its interaction with molecular targets through its spirocyclic structure. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The pathways involved often include nucleophilic attack and electrophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 2,2-Dimethylmorpholine
Uniqueness
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is unique due to its specific spirocyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C12H16N2O6 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
bis(2-oxa-6-azaspiro[3.3]heptan-3-yl) oxalate |
InChI |
InChI=1S/C12H16N2O6/c15-7(19-9-11(5-17-9)1-13-2-11)8(16)20-10-12(6-18-10)3-14-4-12/h9-10,13-14H,1-6H2 |
Clé InChI |
VZUFNFBQRUDCHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)COC2OC(=O)C(=O)OC3C4(CNC4)CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)



![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)

![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)

![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
